molecular formula C22H16BrNO4S B2589386 [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114659-78-7

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No. B2589386
CAS RN: 1114659-78-7
M. Wt: 470.34
InChI Key: VDWNSZDGSIHKHW-UHFFFAOYSA-N
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Description

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H16BrNO4S and its molecular weight is 470.34. The purity is usually 95%.
BenchChem offers high-quality [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Computational Studies

A study by Preet and Cannoo (2015) demonstrated a one-pot synthesis method for 1,4-benzothiazines, including derivatives similar to the compound , through ring expansion under ultrasonication. This method employed optimal conditions using sodium hydroxide and was characterized with spectroscopic techniques. Computational studies, including quantum chemical calculations, were conducted to find the optimized geometry and correlate experimental and calculated values, providing insight into the photophysical properties of the synthesized compounds (Preet & Cannoo, 2015).

Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives of a similar compound, focusing on their antioxidant properties. The study evaluated the in vitro antioxidant activities of these compounds, comparing them to standard antioxidant compounds. The synthesized bromophenols showed effective antioxidant power, suggesting their potential utility in preventing oxidative deterioration in food and other applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antibacterial Activity

Research on bromophenols derived from the marine alga Rhodomela confervoides revealed compounds with moderate to potent antibacterial activity. Although not directly related to the exact chemical structure , this study highlights the potential of bromophenols in contributing to the development of new antibacterial agents, emphasizing the broader implications of bromophenol research in antimicrobial applications (Xu et al., 2003).

These studies collectively underscore the significance of research on compounds such as "4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" in synthesizing novel compounds with potential applications in material science, medicinal chemistry, and environmental conservation. The methodologies and applications derived from these studies contribute valuable knowledge to the field of chemical synthesis and the exploration of the properties of bromophenol derivatives.

properties

IUPAC Name

[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWNSZDGSIHKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

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